molecular formula C25H22N2O4S B2815387 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 866725-56-6

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2815387
CAS No.: 866725-56-6
M. Wt: 446.52
InChI Key: AUYFEIMBVCTOLG-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that belongs to the quinolone class of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
  • 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group may impart unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-12-13-18(2)21(14-17)26-24(28)16-27-15-23(25(29)20-10-6-7-11-22(20)27)32(30,31)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYFEIMBVCTOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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